Mbq-167

Descripción

Propiedades

IUPAC Name |

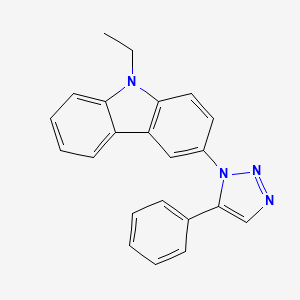

9-ethyl-3-(5-phenyltriazol-1-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4/c1-2-25-20-11-7-6-10-18(20)19-14-17(12-13-21(19)25)26-22(15-23-24-26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCANTASZGYJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)C5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097938-73-1 | |

| Record name | MBQ-167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MBQ-167 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRY5XN588Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MBQ-167 Mechanism of Action in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBQ-167 is a first-in-class, orally bioavailable small molecule inhibitor currently under investigation for the treatment of advanced breast cancer.[1][2] It functions as a dual inhibitor of the Rho GTPases, Rac and Cdc42, which are key regulators of cellular processes frequently dysregulated in cancer, such as cell polarity, migration, and proliferation.[3][4][5] Overexpression of Rac and Cdc42 is considered a primary driver of solid tumor metastasis and the development of treatment resistance.[1][2] Preclinical studies have demonstrated the potent anti-cancer effects of this compound in various breast cancer subtypes, including Triple-Negative Breast Cancer (TNBC) and HER2-positive models.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data and detailed experimental methodologies.

Core Mechanism of Action

This compound directly targets and inhibits the activation of Rac and Cdc42 GTPases.[3][4][5] By preventing these proteins from binding to GTP, this compound effectively blocks their downstream signaling cascades.[6] Nuclear Magnetic Resonance (NMR) studies have shown that this compound directly interacts with Rac1, displacing specific amino acids and consequently inhibiting its GTP-loading.[7] This dual inhibition is a key feature of this compound's potent anti-metastatic and anti-proliferative activity.

Signaling Pathway of this compound Action

Caption: this compound inhibits Rac and Cdc42, blocking downstream signaling to PAK and STAT3, ultimately leading to reduced migration, proliferation, and increased apoptosis.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Rac) | MDA-MB-231 | 103 nM | [3][5][7][8] |

| IC50 (Cdc42) | MDA-MB-231 | 78 nM | [3][5][7][8] |

| GI50 (Viability, 120h) | Metastatic Cancer Cells | ~130 nM | [5][9] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Breast Cancer Model | Treatment | Outcome | Reference |

| HER2+ | Not Specified | ~90% inhibition of tumor growth and metastasis | [5][9] |

| TNBC (MDA-MB-231) | 10 mg/kg BW (IP, 3x/week) | 96% decrease in tumor size | [3] |

| TNBC (4T1) | 50 mg/kg BW (Oral, 5x/week) | 60% decrease in tumor growth, 90% decrease in lung metastases | [10] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Rac/Cdc42 Activation Assay (G-LISA)

This protocol is based on the methods described in preclinical studies of this compound.[9]

-

Cell Lysis: Breast cancer cells are treated with varying concentrations of this compound or vehicle control for 24 hours. Both attached and detached cells are collected, combined, and lysed using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

G-LISA Assay: A G-LISA™ Rac1/2/3 or Cdc42 activation assay kit is used according to the manufacturer's instructions. Briefly, equal amounts of protein lysate are added to wells of a 96-well plate that are coated with a Rac-GTP or Cdc42-GTP binding protein.

-

Detection: The plate is incubated to allow the active, GTP-bound Rac/Cdc42 in the lysate to bind to the coated protein. The wells are then washed, and a specific antibody against Rac or Cdc42 is added, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Data Analysis: The signal is developed with a substrate and measured using a plate reader. The activity of Rac/Cdc42 is normalized to the total amount of Rac/Cdc42 in the cell lysates, which is determined by Western blotting.

Western Blotting for Downstream Effectors

This protocol is a standard method used to assess the phosphorylation status of downstream signaling proteins like PAK.[10][11]

-

Sample Preparation: Breast cancer cells are treated with this compound or vehicle. Cells are lysed, and protein concentrations are determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-PAK and total PAK).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Tumor Growth and Metastasis Model

This protocol is a composite based on the in vivo studies described for this compound.[3][4][10]

-

Cell Implantation: Immunocompromised mice (e.g., SCID or BALB/c nude) are injected with human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pad. For syngeneic models, immunocompetent mice (e.g., BALB/c) are used with murine breast cancer cells (e.g., 4T1).

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (IP) injection or oral gavage at specified doses and schedules. The control group receives a vehicle solution.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and primary tumors are excised and weighed. Lungs and other organs are harvested to assess metastasis.

-

Metastasis Quantification: Metastatic lesions can be quantified by counting visible nodules on the organ surface or through histological analysis of tissue sections. For cells expressing a reporter (e.g., GFP), fluorescence imaging can be used to detect and quantify metastases.

Visualizing Experimental and Logical Workflows

General Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical assessment of this compound, from in vitro characterization to in vivo efficacy and toxicity studies.

Clinical Development

This compound is currently in a Phase 1 clinical trial (NCT06075810) for patients with advanced breast cancer who have failed standard therapies.[1][12] This open-label, dose-escalation study aims to determine the maximum tolerated dose (MTD) of orally administered this compound.[1]

Conclusion

This compound is a promising novel therapeutic agent for advanced breast cancer, with a well-defined mechanism of action centered on the dual inhibition of Rac and Cdc42. Its ability to disrupt key signaling pathways involved in metastasis and cell proliferation has been robustly demonstrated in preclinical models. The ongoing Phase 1 clinical trial will provide crucial data on the safety and efficacy of this compound in patients, potentially offering a new treatment option for a patient population with high unmet medical need.

References

- 1. MBQ Pharma announces the First-in-Human Dose of this compound for Advanced Breast Cancer in a Phase 1 Clinical Trial in Puerto Rico with the dual targeted Rac/Cdc42 inhibitor – MBQ Pharma [mbqpharma.com]

- 2. accessnewswire.com [accessnewswire.com]

- 3. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Science – MBQ Pharma [mbqpharma.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of Rac and Cdc42 Inhibitor this compound in Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

MBQ-167: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBQ-167 is a first-in-class, potent, and selective small molecule inhibitor that dually targets the Rho GTPases Rac and Cdc42.[1][2] These proteins are critical regulators of the cancer cell skeleton and are implicated in metastasis and tumor growth.[3] Preclinical studies have demonstrated the significant potential of this compound in reducing tumor growth and metastasis in various cancer models, particularly in breast cancer.[4][5][6] This document provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, experimental methodologies, and visual pathway diagrams. As of November 2023, this compound has entered a Phase 1 clinical trial for patients with advanced breast cancer.[1]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Cell Line | Reference |

| Rac1/2/3 | 103 nM | MDA-MB-231 | [4][7] |

| Cdc42 | 78 nM | MDA-MB-231 | [4][7] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Cancer Model | Treatment Dose | Route of Administration | Tumor Growth Inhibition | Metastasis Inhibition | Reference |

| HER2+ Metastatic Breast Cancer | 1.0 mg/kg BW | - | ~80% | - | [7] |

| HER2+ Metastatic Breast Cancer | 10 mg/kg BW | - | ~95% | ~90% | [5][7] |

| Triple-Negative Breast Cancer (4T1) | - | - | - | ~80% (established lung metastases, with paclitaxel) | [8] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value (Intraperitoneal) | Value (Oral) | Reference |

| Elimination Half-life (t1/2) | 2.17 h | 2.6 h | [9][10] |

| Relative Bioavailability (F) | - | 35% | [9][10] |

Core Signaling Pathway: Rac/Cdc42-PAK Axis

The primary mechanism of action of this compound is the inhibition of Rac and Cdc42 activation.[4] This directly impacts their major downstream effectors, the p21-activated kinases (PAKs). By inhibiting Rac/C2d42, this compound prevents the GTP-loading and subsequent activation of these GTPases.[4][11]

The inhibition of the Rac/Cdc42/PAK signaling cascade leads to a cascade of downstream effects, including:

-

Disruption of the Actin Cytoskeleton: Inhibition of PAK activity leads to decreased phosphorylation of its downstream effectors, LIM kinase (LIMK) and cofilin.[4] This results in alterations to the actin cytoskeleton, leading to a loss of cell polarity, inhibition of cell surface actin-based extensions (lamellipodia and filopodia), and ultimately, cell detachment from the substratum.[4][5][12]

-

Induction of Anoikis: The loss of attachment to the extracellular matrix, a consequence of the disrupted actin cytoskeleton, triggers a form of programmed cell death known as anoikis in metastatic cancer cells.[4][12]

-

Cell Cycle Arrest: Prolonged treatment with this compound leads to G2/M cell-cycle arrest, further contributing to the reduction in cancer cell viability.[5][6]

-

Inhibition of STAT3 Activity: this compound treatment has been shown to decrease the activity of STAT3, a key transcription factor involved in cell proliferation and survival, without affecting the Rho, MAPK, or Akt signaling pathways.[5][6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Rac and Cdc42 Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound Rac or Cdc42 in cell lysates.

-

Cell Treatment: MDA-MB-231 cells are treated with vehicle control (0.1% DMSO) or varying concentrations of this compound (e.g., 0-1000 nmol/L) for a specified time (e.g., 24 hours).[6]

-

Lysate Preparation: Both attached and detached cell populations are collected and lysed.

-

Assay Procedure: The G-LISA Rac1/2/3 or Cdc42 Activation Assay is performed according to the manufacturer's instructions. This typically involves adding the cell lysates to a 96-well plate coated with a Rac- or Cdc42-GTP-binding protein. The active GTPase binds to the plate and is detected using a specific primary antibody and a secondary antibody conjugated to a detection reagent.

-

Quantification: The signal is read using a plate reader, and the amount of active GTPase is determined relative to the total amount of the respective protein in the cell lysates.

Western Blotting for PAK Phosphorylation

This method is used to assess the activity of PAK by measuring its phosphorylation status.

-

Cell Treatment and Lysis: MDA-MB-231 cells are treated with this compound (e.g., 250 nmol/L for 24 hours).[5] Attached and detached cells are collected separately and lysed.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of PAK1 (e.g., T423, S199, S144) and PAK2 (e.g., T402, S192).[5] Antibodies against total PAK1 and PAK2 are used as loading controls.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software (e.g., ImageJ).[5]

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding and Treatment: Cells (e.g., MDA-MB-231, GFP-HER2-BM, MDA-MB-468) are plated at equal density in a 96-well plate and treated with this compound or its derivatives (e.g., 500 nmol/L) for a specified duration (e.g., 72 hours).[12][13]

-

MTT Incubation: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[13]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Wound Healing (Scratch) Assay

This assay assesses the migratory capacity of cells.

-

Cell Culture and Scratch: A confluent monolayer of cells (e.g., MDA-MB-231) is created in a culture plate. A "wound" is created by scratching the monolayer with a sterile pipette tip.[12][13]

-

Treatment: The cells are then treated with different concentrations of this compound (e.g., 0, 250, or 500 nmol/L).[12][13]

-

Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, and 24 hours) using a microscope.[12][13]

-

Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of the compound on cell migration.[12][13]

Conclusion

This compound is a promising anti-cancer agent that effectively targets the Rac and Cdc42 GTPases, leading to the inhibition of key downstream signaling pathways involved in cancer cell migration, proliferation, and survival. The preclinical data strongly support its continued development, and the ongoing Phase 1 clinical trial will provide crucial insights into its safety and efficacy in patients with advanced breast cancer. The detailed understanding of its mechanism of action and downstream effects provides a solid foundation for further research and potential combination therapies.

References

- 1. MBQ Pharma announces the First-in-Human Dose of this compound for Advanced Breast Cancer in a Phase 1 Clinical Trial in Puerto Rico with the dual targeted Rac/Cdc42 inhibitor – MBQ Pharma [mbqpharma.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Science – MBQ Pharma [mbqpharma.com]

- 4. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel Inhibition of Central Carbon Metabolism Pathways by Rac and CDC42 inhibitor MBQ167 and Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of the Rac/Cdc42 Inhibitor this compound in Mice by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Rac/Cdc42 Inhibitor MBQ-167: Reshaping the Tumor Microenvironment for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a formidable barrier to effective cancer treatment, fostering immunosuppression and promoting tumor progression and metastasis. Small molecule inhibitors that can modulate the TME are of high interest in oncology research and development. MBQ-167, a potent dual inhibitor of the Rho GTPases Rac and Cdc42, has emerged as a promising therapeutic candidate that not only targets cancer cell motility and survival but also favorably alters the composition of the TME. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its impact on the TME. We present quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.

Introduction

The Ras-related C3 botulinum toxin substrate (Rac) and cell division control protein 42 (Cdc42) are small GTPases that are critical regulators of a wide range of cellular processes, including cell polarity, migration, and proliferation.[1] In cancer, hyperactivation of Rac and Cdc42 signaling pathways is a frequent event, contributing to uncontrolled tumor growth, invasion, and metastasis.[1] Furthermore, these GTPases play a crucial role in the function of various immune cells within the TME, often contributing to an immunosuppressive landscape.[2]

This compound is a small molecule inhibitor that targets the active, GTP-bound forms of both Rac and Cdc42.[3][4] Preclinical studies have demonstrated its potent anti-cancer activity in various models, including triple-negative breast cancer (TNBC) and HER2-positive breast cancer.[5][6][7] A key aspect of this compound's therapeutic potential lies in its ability to modulate the TME by targeting immunosuppressive myeloid cells, thereby creating a more favorable environment for anti-tumor immunity.[2] This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the current knowledge on this compound's impact on the TME.

Mechanism of Action: Dual Inhibition of Rac and Cdc42

This compound functions by directly binding to Rac and Cdc42, preventing their interaction with downstream effectors.[4][8] This inhibition disrupts the signaling cascade that controls the actin cytoskeleton, leading to a loss of cancer cell polarity, inhibition of cell migration, and ultimately, apoptosis.[6][8] The primary downstream effector of Rac and Cdc42 is the p21-activated kinase (PAK), which is a key regulator of cytoskeletal dynamics.[5][9] this compound treatment leads to a significant reduction in PAK phosphorylation, confirming its on-target activity.[9][10]

Impact on the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively influence tumor progression. This compound has been shown to exert significant effects on the cellular composition of the TME, particularly by targeting immunosuppressive myeloid cell populations.

Reduction of Immunosuppressive Myeloid Cells

Preclinical studies have consistently demonstrated that this compound treatment leads to a reduction in tumor-infiltrating macrophages and myeloid-derived suppressor cells (MDSCs).[5] In a preclinical breast cancer model, this compound treatment resulted in a significant decrease in tumor-infiltrating macrophages and neutrophils.[5] Furthermore, a notable reduction in MDSCs was observed in the spleens and tumors of mice treated with this compound.[5] These cell types are known to suppress T-cell mediated anti-tumor immunity, and their reduction by this compound suggests a shift towards a more immune-permissive TME.

Modulation of Cytokine Profile

The cytokine milieu within the TME plays a critical role in shaping the immune response. While direct studies on the comprehensive cytokine profile following this compound treatment are emerging, its impact on myeloid cells suggests a potential modulation of key cytokines. Macrophages and MDSCs are major sources of immunosuppressive cytokines such as IL-10 and TGF-β.[11][12] By reducing the abundance of these cells, this compound may indirectly decrease the levels of these cytokines, further alleviating immunosuppression. Additionally, Rac/Cdc42 signaling is implicated in the production of pro-inflammatory cytokines like IL-6.[2] Indeed, treatment with this compound has been shown to reduce IL-6 secretion.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, highlighting its potency and efficacy in various cancer models.

| Parameter | Cell Line | Value | Reference |

| IC50 (Rac) | MDA-MB-231 | 103 nM | [5][8] |

| IC50 (Cdc42) | MDA-MB-231 | 78 nM | [5][8] |

| GI50 (Cell Viability) | MDA-MB-231 | ~130 nM (120h) | [6] |

Table 1: In Vitro Potency of this compound. This table details the half-maximal inhibitory concentrations (IC50) for Rac and Cdc42, and the half-maximal growth inhibition (GI50) in a triple-negative breast cancer cell line.

| Cancer Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Metastasis Inhibition | Reference |

| HER2+ Breast Cancer (Nude Mice) | 1 mg/kg & 10 mg/kg, 3x/week, i.p. | ~80% & ~95% | - | [6] |

| TNBC (SCID Mice) | 10 mg/kg, 3x/week, i.p. | ~96% | - | [8] |

| TNBC (BALB/c Mice) | 50 mg/kg, 5x/week, p.o. | ~60% | ~90% (lung) | [5] |

| HER2+ Breast Cancer (Trastuzumab-resistant) | - | - | Significant reduction in lung and liver metastasis | [7] |

Table 2: In Vivo Efficacy of this compound. This table summarizes the significant anti-tumor and anti-metastatic effects of this compound in various preclinical breast cancer models.

| Immune Cell Population | Model System | Effect of this compound | Reference |

| Tumor-Infiltrating Macrophages | HER2+ Breast Cancer (SCID Mice) | Significant Decrease | [5] |

| Tumor-Infiltrating Neutrophils | HER2+ Breast Cancer (SCID Mice) | Significant Decrease | [5] |

| Myeloid-Derived Suppressor Cells (MDSCs) | HER2+ Breast Cancer (SCID Mice) | 60% Decrease in Tumors | [5] |

| Activated Myeloid Cells (CD86+) | 4T1 Breast Cancer (BALB/c Mice) | Significant Decrease in Spleens | [5] |

Table 3: Impact of this compound on Immune Cells in the Tumor Microenvironment. This table highlights the consistent reduction of immunosuppressive myeloid cell populations following this compound treatment in preclinical models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound's impact on the tumor microenvironment.

In Vivo Murine Breast Cancer Model

Objective: To evaluate the in vivo efficacy of this compound on primary tumor growth and metastasis, and to analyze its impact on the tumor microenvironment.

Materials:

-

Female immunodeficient (e.g., SCID or nude) or immunocompetent (e.g., BALB/c) mice (6-8 weeks old).

-

Human (e.g., MDA-MB-231, GFP-HER2-BM) or murine (e.g., 4T1) breast cancer cells.

-

Matrigel (Corning).

-

This compound, dissolved in a suitable vehicle (e.g., DMSO and PEG300).

-

Calipers for tumor measurement.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Cell Preparation: Culture breast cancer cells under standard conditions. On the day of injection, harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/mL.

-

Tumor Cell Implantation: Anesthetize mice and inject 100 µL of the cell suspension (5 x 10^5 cells) into the mammary fat pad.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly using the formula: Volume = (length x width^2)/2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule (e.g., 10 mg/kg, 3 times per week).[6]

-

Endpoint Analysis: At the end of the study (e.g., after 65 days or when tumors in the control group reach a predetermined size), euthanize the mice.[6]

-

Tissue Collection: Excise primary tumors and weigh them. Collect metastatic target organs (e.g., lungs, liver) and spleens for further analysis.

-

Metastasis Quantification: Quantify metastatic burden by counting visible nodules on the organ surface or by using imaging techniques for fluorescently/luminescently tagged cells.

-

Tumor Microenvironment Analysis: Process a portion of the tumor and spleen for flow cytometry and immunohistochemistry to analyze immune cell populations.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To quantify the populations of different immune cells within the tumor and spleen following this compound treatment.

Materials:

-

Freshly excised tumors and spleens.

-

RPMI-1640 medium.

-

Collagenase D (Roche).

-

DNase I (Roche).

-

70 µm cell strainers.

-

ACK lysis buffer (for spleens).

-

FACS buffer (PBS with 2% FBS).

-

Fc block (anti-CD16/CD32).

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD11b, F4/80, Ly6G, Ly6C, CD86).

-

Flow cytometer.

Procedure:

-

Single-Cell Suspension from Tumors: Mince tumors into small pieces and digest in RPM-1640 containing collagenase D and DNase I for 30-60 minutes at 37°C with agitation. Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Single-Cell Suspension from Spleens: Mechanically dissociate spleens through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.

-

Cell Staining: a. Wash the single-cell suspensions with FACS buffer. b. Block Fc receptors with Fc block for 10-15 minutes on ice. c. Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, and then on CD45+ leukocytes to identify different immune cell populations based on their specific markers.

Western Blotting for PAK Phosphorylation

Objective: To determine the effect of this compound on the activation of the downstream effector PAK in cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against total PAK and phosphorylated PAK (p-PAK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in lysis buffer and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against total PAK and p-PAK overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add the chemiluminescent substrate.

-

Signal Detection: Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the p-PAK signal to the total PAK signal to determine the change in PAK activation.

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound, a typical experimental workflow, and the resulting impact on the tumor microenvironment.

Figure 1: this compound Signaling Pathway.

Figure 2: In Vivo Experimental Workflow.

References

- 1. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]

- 3. Physiologically-Based Pharmacokinetic/Pharmacodynamic Model of this compound to Predict Tumor Growth Inhibition in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically-Based Pharmacokinetic/Pharmacodynamic Model of this compound to Predict Tumor Growth Inhibition in Mice [researchers.upr.edu]

- 5. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Data from Efficacy of Rac and Cdc42 Inhibitor this compound in Triple-negative Breast Cancer - Molecular Cancer Therapeutics - Figshare [figshare.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Efficacy and delivery strategies of the dual Rac/Cdc42 inhibitor this compound in HER2 overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic Inflammation and Cytokines in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Breast cancer tumor microenvironment affects Treg/IL-17-producing Treg/Th17 cell axis: Molecular and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Nexus of Metastasis: A Technical Guide to the Selectivity of Mbq-167 for Rac and Cdc42

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rho GTPases, particularly Rac and Cdc42, are critical regulators of cytoskeletal dynamics, cell polarity, and migration. Their aberrant activation is a hallmark of metastatic cancer, making them prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of Mbq-167, a potent and selective dual inhibitor of Rac and Cdc42. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for assessing its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-metastatic therapies targeting the Rac and Cdc42 signaling axes.

Introduction to this compound: A Dual Inhibitor of Rac and Cdc42

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the GTPases Rac and Cdc42.[1] By targeting these key molecular switches, this compound effectively disrupts the signaling cascades that drive cancer cell migration, invasion, and proliferation.[1][2] Preclinical studies have shown that this inhibition leads to a significant reduction in tumor growth and metastasis in various cancer models, including triple-negative breast cancer (TNBC) and HER2+ breast cancer.[1][3] Notably, this compound has been reported to be approximately 10 times more potent than other available Rac/Cdc42 inhibitors.[4][5] The compound directly interacts with Rac1, displacing specific amino acids and consequently inhibiting the loading of GTP.[3][6] This mechanism of action translates to the induction of cell cycle arrest, apoptosis, and a reduction in cancer stem cell-like properties.[3][5]

Quantitative Analysis of this compound Efficacy

The inhibitory activity of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key efficacy data.

| Parameter | Cell Line | Value | Reference |

| IC50 (Rac1/2/3 activity) | MDA-MB-231 | 103 nM | [3][7][8] |

| IC50 (Cdc42 activity) | MDA-MB-231 | 78 nM | [3][7][8] |

| GI50 (Cell Viability, 120h) | Metastatic Cancer Cells | ~130 nM | [4][5] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cancer Model | Treatment | Effect | Reference |

| HER2+ Metastatic Breast Cancer (Mouse) | 10 mg/kg BW | ~90% reduction in tumor growth and metastasis | [3][4][5] |

| Triple-Negative Breast Cancer (Mouse) | 10 mg/kg BW | Significant reduction in tumor growth, spontaneous and experimental metastasis | [3] |

| GFP-HER2-BM Mammary Fatpad Tumors (Nude Mice) | 1.0 mg/kg BW | ~80% reduction in tumor growth | [5][7] |

| GFP-HER2-BM Mammary Fatpad Tumors (Nude Mice) | 10 mg/kg BW | ~95% reduction in tumor growth | [5][7] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Experimental Workflow

This compound exerts its anti-cancer effects by inhibiting the Rac/Cdc42 signaling pathway, which subsequently impacts downstream effectors like p21-activated kinase (PAK). This leads to disruptions in the actin cytoskeleton, cell adhesion, and migration.

Figure 1: this compound inhibits the Rac/Cdc42 signaling pathway.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Figure 2: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selectivity and efficacy of this compound.

Rac/Cdc42 Activation Assay (Pull-Down Method)

This assay is used to specifically isolate the active, GTP-bound forms of Rac and Cdc42 from cell lysates.

Materials:

-

GST-p21-binding domain (PBD) of PAK1 conjugated to glutathione-Sepharose beads.

-

Lysis Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors).

-

Wash Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA).

-

2x Laemmli sample buffer.

-

Primary antibodies: anti-Rac1/2/3 and anti-Cdc42.

-

HRP-conjugated secondary antibody.

-

ECL detection reagents.

Procedure:

-

Seed cancer cells (e.g., MDA-MB-231) and treat with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).[9]

-

Lyse the cells on ice using Lysis Buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation to pull down active Rac/Cdc42.[10]

-

Wash the beads three times with Wash Buffer.

-

Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using primary antibodies against Rac and Cdc42, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using an ECL detection system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). The amount of active GTPase is normalized to the total amount of the respective GTPase in the cell lysates.[9]

G-LISA™ Rac1/2/3 or Cdc42 Activation Assay

This is a quantitative ELISA-based assay for measuring GTPase activity.

Materials:

-

G-LISA™ Rac1/2/3 or Cdc42 Activation Assay Kit (contains all necessary reagents including lysis buffer, binding buffer, wash buffer, primary and secondary antibodies, and detection reagents).

Procedure:

-

Treat cells with this compound as described for the pull-down assay.

-

Lyse the cells using the provided lysis buffer.

-

Measure the protein concentration of the lysates.

-

Add equal amounts of protein to the wells of the G-LISA™ plate, which are coated with a Rac/Cdc42-GTP-binding protein.

-

Incubate to allow active GTPases to bind.

-

Wash the wells to remove unbound protein.

-

Add the primary antibody specific for the GTPase of interest.

-

Add the secondary antibody conjugated to HRP.

-

Add the HRP substrate and measure the absorbance at 490 nm using a microplate reader.

-

The signal is proportional to the amount of active GTPase in the sample.[11][12]

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well plates.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for the desired time period (e.g., 48-120 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Tumor Growth and Metastasis Model

This protocol describes the use of a xenograft mouse model to assess the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice).[3]

-

Cancer cell line (e.g., GFP-tagged MDA-MB-231).

-

This compound formulated for in vivo administration.

-

Calipers for tumor measurement.

Procedure:

-

Inoculate mice with cancer cells into the mammary fat pad.[13]

-

Allow tumors to establish to a palpable size (e.g., ~100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 1, 5, or 10 mg/kg body weight) or vehicle control via intraperitoneal (IP) injection or oral gavage, typically 3 times a week.[3][5]

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

-

At the end of the study, euthanize the mice and harvest tumors and organs (e.g., lungs) to assess for metastasis.

-

Metastatic lesions can be quantified, for example, by counting fluorescent nodules if using GFP-tagged cells.

Conclusion

This compound is a highly promising dual inhibitor of Rac and Cdc42 with potent anti-metastatic properties. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate its therapeutic potential. The selectivity of this compound for these key oncogenic drivers, coupled with its demonstrated in vitro and in vivo efficacy, underscores its potential as a valuable tool in the fight against metastatic cancer. Further studies, including ongoing clinical trials, will be crucial in translating these preclinical findings into tangible benefits for patients.[1]

References

- 1. MBQ Pharma announces the First-in-Human Dose of this compound for Advanced Breast Cancer in a Phase 1 Clinical Trial in Puerto Rico with the dual targeted Rac/Cdc42 inhibitor – MBQ Pharma [mbqpharma.com]

- 2. Facebook [cancer.gov]

- 3. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of Rac and Cdc42 Inhibitor this compound in Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]

- 13. Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Efficacy of MBQ-167: A Dual Rac/Cdc42 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual Rac/Cdc42 inhibitor, MBQ-167, focusing on its half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) across various cancer cell lines. This document details the compound's mechanism of action, summarizes its efficacy, and outlines the experimental protocols used for its characterization.

Introduction

This compound is a potent, small-molecule inhibitor that dually targets the Rho GTPases Rac and Cell Division Control Protein 42 (Cdc42).[1][2][3] These proteins are critical regulators of the actin cytoskeleton and are frequently overexpressed or hyperactivated in various cancers.[3] They play a pivotal role in processes essential for cancer malignancy, including cell polarity, migration, cell cycle progression, and invasion.[3][4][5] By inhibiting Rac and Cdc42, this compound disrupts these downstream pathways, leading to reduced cancer cell viability, proliferation, and metastasis, making it a promising candidate for anticancer therapy.[4][6]

Mechanism of Action

This compound functions by preventing the association of guanine nucleotides with Rac and Cdc42, thereby inhibiting their activation.[7][8] This specific inhibition blocks signaling to their primary downstream effector, p21-activated kinase (PAK), and subsequently affects the activity of the signal transducer and activator of transcription 3 (STAT3).[3][4][5] The disruption of the Rac/Cdc42/PAK signaling axis leads to a cascade of anti-cancer effects, including:

-

Inhibition of cell migration and invasion.[4]

-

Induction of G2/M cell cycle arrest.[4]

-

Increased apoptosis, particularly anoikis (apoptosis triggered by detachment from the extracellular matrix).[4][6]

Notably, the inhibitory effects of this compound are specific, as it has been shown not to significantly affect Rho, MAPK, or Akt signaling pathways.[4][5]

Data Presentation: IC50 and GI50 Values

The efficacy of this compound has been quantified in numerous studies, primarily through determining its IC50 (the concentration required to inhibit 50% of a specific biochemical function, like Rac/Cdc42 activation) and GI50 (the concentration required to inhibit the growth of 50% of cells). The table below summarizes these values across various cell lines.

| Cell Line | Cancer Type | Target | IC50 / GI50 (nM) | Assay Type / Duration | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | Rac1/2/3 Activation | 103 | G-LISA / 24h | [1][4][6][9][10] |

| Cdc42 Activation | 78 | G-LISA / 24h | [1][4][6][9][10] | ||

| Cell Viability (Growth) | ~110 - 130 | MTT / 120h | [4][10] | ||

| GFP-HER2-BM | HER2+ Breast Cancer | Cell Viability (Growth) | ~150 - 160 | MTT / 120h | [4][11] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Rac1B Activation | ~500 | Western Blot / 24h | [11] |

| T98G | Glioblastoma | Rac/PAK Activation | 250 (for 50% inhibition) | Rac Pulldown / 24h | [12][13] |

| MCF10A | Non-cancer Mammary Epithelial | Cell Viability (Growth) | ~296 - 350 | MTT / 120h | [4][11] |

This compound also induces its characteristic phenotype (cell rounding, detachment) in other mesenchymal cancer cell types, including Mia-PaCa-2 (pancreatic), SKOV3 (ovarian), AGS and NCI-N87 (gastric), and SH-SY5Y (neuroblastoma).[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical protocols used to determine the IC50 and GI50 values of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cells in their logarithmic growth phase are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated to allow for cell attachment.[14]

-

Compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 0-1000 nM) or a vehicle control (e.g., 0.1% DMSO).[4]

-

Incubation: The plates are incubated for an extended period, typically 72 to 120 hours, to assess the compound's effect on cell proliferation and survival.[4]

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[14]

-

Solubilization: The culture medium is removed, and a solubilizing agent like DMSO is added to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).[14]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. A four-parameter dose-response curve is generated using software like GraphPad Prism to determine the GI50 value.[4]

To determine the IC50 of this compound for its direct targets, researchers measure the levels of active, GTP-bound Rac and Cdc42. This is often done using G-LISA® (a modified ELISA) or affinity pulldown assays.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., MDA-MB-231) are cultured and treated with various concentrations of this compound for a specified time, typically 24 hours.[5][9]

-

Cell Lysis: After treatment, both attached and detached cell populations are collected and lysed to release cellular proteins.[5][9]

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal amounts are used for the assay.

-

Affinity Pulldown:

-

Detection:

-

G-LISA: The captured active GTPase is detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.

-

Pulldown Assay: The pulled-down proteins are resolved by SDS-PAGE and detected via Western blotting using antibodies against Rac or Cdc42.[9]

-

-

Data Analysis: The signal intensity, which corresponds to the amount of active Rac/Cdc42, is measured. The percentage of inhibition relative to the vehicle control is plotted against the this compound concentration to calculate the IC50 value.[5]

Conclusion

This compound is a highly potent dual inhibitor of Rac and Cdc42, demonstrating significant anti-cancer activity across a range of cell lines, particularly those of a metastatic and mesenchymal phenotype. Its efficacy is rooted in the targeted disruption of the Rac/Cdc42/PAK signaling axis, leading to cell cycle arrest and apoptosis. The IC50 values for target inhibition are in the low nanomolar range (78-103 nM), with corresponding GI50 values for cell viability also falling within a potent range (~110-160 nM in sensitive lines) after prolonged exposure. The standardized protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and similar compounds in the field of oncology drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

MBQ-167: A Technical Guide to its Apoptosis-Inducing Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor MBQ-167 and its significant role in inducing apoptosis in cancer cells. This compound has emerged as a potent anti-cancer agent, and this document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

This compound is a dual inhibitor of the Rho GTPases Rac and Cdc42, which are crucial regulators of various cellular processes that contribute to cancer malignancy, including cell polarity, migration, and cell cycle progression.[1][2] By inhibiting Rac and Cdc42, this compound disrupts their downstream signaling pathways, primarily through the p21-activated kinase (PAK).[1][3][4] This disruption leads to a cascade of events including the loss of cell polarity, inhibition of actin-based cell surface extensions, and ultimately, detachment from the substratum.[1] Prolonged exposure to this compound induces G2/M cell cycle arrest and subsequent apoptosis, a process known as anoikis, which is apoptosis triggered by the loss of cell-matrix interactions.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various studies.

Table 1: Inhibitory Concentrations of this compound

| Target/Process | Cell Line | IC50/GI50 Value | Reference |

| Rac Activation | MDA-MB-231 | 103 nM | [1][3][4] |

| Cdc42 Activation | MDA-MB-231 | 78 nM | [1][3][4] |

| Cell Viability | Metastatic Cancer Cells | ~130 nM (GI50) | [1] |

| Cell Viability | GFP-HER2-BM | 75 nM (GI50) | [6] |

| Cell Viability | Trastuzumab-resistant SKBR3 variant | 187 nM (GI50) | [6] |

Table 2: Effects of this compound on Apoptosis and Downstream Effectors

| Parameter | Cell Line | Concentration | Effect | Reference |

| Caspase-3/7 Activity | MDA-MB-231 (detached) | 250 nM | ~15-fold increase | [1] |

| Apoptosis | MDA-MB-231 | 250 nM | 1.8-fold increase | |

| Caspase-3/7 Activity | GFP-HER2-BM | Not specified | 5-fold increase | |

| Rac Activation Inhibition | MDA-MB-231 (detached) | 250 nM (24h) | ~75% decrease | [1] |

| Cdc42 Activation Inhibition | MDA-MB-231 (detached) | 250 nM (24h) | 78% decrease | [1] |

| p-PAK Levels | THP-1 Macrophages | 250 nM | ~70% decrease | [7] |

| Cell Migration Inhibition | MDA-MB-231 (detached) | 250 nM | ~90% | [1] |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its investigation.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for studying this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies assessing the effect of this compound on cell proliferation.[8]

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, GFP-HER2-BM)

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

CellTiter 96® Non-Radioactive Cell Proliferation Assay kit (Promega) or similar MTT-based kit

-

Microplate reader

-

-

Procedure:

-

Seed an equal number of cells (e.g., 5,000 cells/well) into 96-well plates and allow them to adhere overnight.

-

The following day, treat the cells with a serial dilution of this compound (e.g., 0 to 1 µM) for the desired incubation period (e.g., 120 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

At the end of the incubation period, add the MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours) at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the Growth Inhibition 50 (GI50) value, which is the concentration of the drug that causes 50% inhibition of cell growth.

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol is based on methods used to quantify apoptosis induction by this compound.[8][9]

-

Materials:

-

Cancer cell lines

-

White-walled 96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

-

-

Procedure:

-

Seed an equal number of cells in a white-walled 96-well plate and allow them to attach.

-

Treat the cells with this compound at the desired concentrations (e.g., 250 nM, 500 nM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

After treatment, equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well, following the manufacturer's instructions.

-

Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Express the data as a fold change in caspase activity relative to the vehicle control.

-

Western Blotting for Signaling Proteins

This protocol is a general guideline for analyzing protein expression and phosphorylation status following this compound treatment.[1]

-

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Rac, anti-Cdc42, anti-phospho-PAK, anti-total-PAK, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound as required. For adherent cells, collect both attached and detached cell populations if studying anoikis.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Annexin V Staining for Flow Cytometry

This protocol allows for the detection of early and late apoptotic cells.[1][10][11][12]

-

Materials:

-

Cancer cell lines

-

This compound stock solution

-

FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI) or other viability dye

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both floating and adherent cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add FITC-conjugated Annexin V and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.

-

References

- 1. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel inhibition of central carbon metabolism pathways by Rac and Cdc42 inhibitor this compound and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and delivery strategies of the dual Rac/Cdc42 inhibitor this compound in HER2 overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Recommended concentration of Mbq-167 for cell culture

Information Not Available: Recommended Concentration of Mbq-167 for Cell Culture

Extensive searches for a compound designated "this compound" in publicly available scientific literature and databases have yielded no results. Consequently, there is no established information regarding its mechanism of action, application in cell culture, or recommended concentrations for experimental use.

Without any foundational data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols. This includes the inability to:

-

Summarize quantitative data into structured tables.

-

Provide detailed methodologies for key experiments.

-

Create diagrams for signaling pathways or experimental workflows.

The core requirements for this request are entirely dependent on the existence of scientific data for the specified compound.

Recommendation for Proceeding

For researchers, scientists, and drug development professionals who have access to proprietary or internal information on this compound, it would be necessary to utilize that data to develop in-house protocols. The initial steps for characterizing a novel compound in cell culture would typically involve:

-

Determination of Solubility and Stability: Establishing a suitable solvent for the compound and assessing its stability in cell culture media.

-

Dose-Response Studies: Performing cytotoxicity or proliferation assays (e.g., MTT, XTT, or CellTiter-Glo®) across a wide range of concentrations to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) in relevant cell lines.

-

Mechanism of Action Studies: Based on the compound's structure or intended target, conducting experiments to elucidate its biological effects and signaling pathways.

Illustrative Workflow for a Novel Compound

The following diagram outlines a general workflow for determining the optimal concentration of a new, uncharacterized compound in cell culture. This serves as a conceptual guide in the absence of specific information for this compound.

Mbq-167 solubility and preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the solubilization and preparation of MBQ-167 in Dimethyl Sulfoxide (DMSO). This compound is a potent dual inhibitor of the Rho GTPases, Rac and Cdc42, which are crucial regulators of cell polarity, migration, and cell-cycle progression.[1][2][3] This document outlines the physical and chemical properties of this compound, provides a comprehensive table of its solubility in DMSO from various suppliers, and offers step-by-step instructions for the preparation of stock solutions for in vitro and in vivo research applications. Additionally, a diagram of the Rac/Cdc42 signaling pathway targeted by this compound and a workflow for stock solution preparation are included to facilitate experimental design and execution.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₂₂H₁₈N₄ and a molecular weight of 338.41 g/mol .[4] It acts as a dual inhibitor of Rac and Cdc42, with IC₅₀ values of 103 nM and 78 nM, respectively, in metastatic breast cancer cells.[4][5][6]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈N₄ | [4] |

| Molecular Weight | 338.41 | [4] |

| CAS Number | 2097938-73-1 | [4] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

Solubility in DMSO

This compound is soluble in DMSO.[1] However, the reported solubility varies between suppliers. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[4] Sonication may be required to achieve complete dissolution at higher concentrations.[5][7]

| Supplier | Reported Solubility in DMSO (mg/mL) | Reported Solubility in DMSO (mM) | Notes |

| Selleck Chemicals | 68 | 200.93 | Use fresh DMSO.[4] |

| MedchemExpress | 100 | 295.50 | Ultrasonic recommended.[5] |

| TargetMol | 155 | 458.02 | Sonication is recommended.[7] |

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vial

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated precision balance

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This prevents condensation of moisture, which can affect solubility.[4]

-

Weigh this compound: In a sterile vial, accurately weigh the desired amount of this compound powder.

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired final concentration (e.g., for a 100 mM stock solution, add 29.55 µL of DMSO per 1 mg of this compound).

-

Dissolve the Compound:

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][7]

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.

Materials:

-

This compound stock solution in DMSO

-

Appropriate cell culture medium

-

Sterile microcentrifuge tubes or plates

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]

-

-

Mix Thoroughly: Gently mix the working solutions by pipetting up and down or by gentle vortexing.

-

Immediate Use: Use the prepared working solutions immediately for treating cells.

Signaling Pathway

This compound exerts its biological effects by inhibiting the guanine nucleotide exchange on Rac and Cdc42, thereby preventing their activation. Activated Rac and Cdc42 are key regulators of various cellular processes, including cytoskeletal dynamics, cell migration, and cell cycle progression, which are often dysregulated in cancer.

Caption: this compound inhibits the activation of Rac and Cdc42, blocking downstream signaling.

Safety Precautions

-

This compound is for research use only and is not for human or veterinary use.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

-

Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheet (SDS) for complete safety information.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Science – MBQ Pharma [mbqpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CDK | Ras | TargetMol [targetmol.com]

Application Notes and Protocols for Mbq-167 in Wound-Healing Migration Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Mbq-167, a potent dual inhibitor of Rac and Cdc42 GTPases, in wound-healing migration assays. This document includes an overview of this compound, detailed experimental protocols, data presentation guidelines, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that targets two key members of the Rho GTPase family: Rac and Cdc42.[1][2][3] These proteins are critical regulators of the actin cytoskeleton and are essential for various cellular processes, including cell polarity, motility, and cell cycle progression.[1][4][5] In the context of cancer, hyperactivation of Rac and Cdc42 is often associated with increased cell migration, invasion, and metastasis.[2][6][7] this compound has been shown to inhibit the activation of Rac and Cdc42 with IC50 values of 103 nM and 78 nM, respectively, in metastatic breast cancer cells.[1][2] By inhibiting these GTPases, this compound disrupts downstream signaling pathways, notably the p21-activated kinase (PAK) signaling cascade, leading to a reduction in cancer cell migration and proliferation.[1][2][5]

The wound-healing assay, also known as a scratch assay, is a widely used in vitro method to study collective cell migration.[8][9] It is a straightforward and cost-effective technique to assess the effects of chemical compounds, like this compound, on the migratory capacity of a cell population.[8][9]

Key Experimental Data

The following table summarizes quantitative data from studies utilizing this compound in migration assays, providing a reference for expected outcomes.

| Cell Line | This compound Concentration | Incubation Time | Inhibition of Wound Closure | Reference |

| MDA-MB-231 | 250 nM | 24 hours | ~80% | [1] |

| MDA-MB-231 | 500 nM | 24 hours | ~90% | [1] |

| GFP-HER2-BM | 250 nM | Not Specified | 80-90% (Transwell Assay) | [1] |

| GFP-HER2-BM | 500 nM | Not Specified | 80-90% (Transwell Assay) | [1] |

Signaling Pathway Affected by this compound

This compound's primary mechanism of action involves the inhibition of Rac and Cdc42, which in turn affects downstream signaling pathways crucial for cell migration. The diagram below illustrates this inhibitory effect.

Experimental Workflow for Wound-Healing Assay

The following diagram outlines the key steps for performing a wound-healing assay with this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting a wound-healing assay to evaluate the effect of this compound on cell migration.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

24-well tissue culture plates

-

Sterile p200 or p1000 pipette tips

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding:

-

Creating the Wound:

-

Once the cells have reached the desired confluency, carefully create a "scratch" or "wound" in the center of the cell monolayer using a sterile p200 pipette tip.[8][11]

-

Create a straight line across the well. For consistency, a second scratch perpendicular to the first can be made to create a cross.[11]

-

-

Washing:

-

Treatment with this compound:

-

Prepare fresh culture medium containing the desired concentrations of this compound (e.g., 250 nM and 500 nM).[1]

-

Also, prepare a vehicle control medium containing the same concentration of DMSO used to dissolve this compound.

-

Aspirate the PBS and add the prepared media to the respective wells.

-

-

Image Acquisition (Time 0):

-

Immediately after adding the treatment media, capture images of the wounds in each well using an inverted microscope at low magnification (e.g., 4x or 10x).[11]

-

It is crucial to have consistent landmarks or markings on the plate to ensure that the same field of view is imaged at each time point.[11]

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (e.g., 24 hours).[1] The incubation time may need to be optimized depending on the cell type and their migration rate.

-

-

Image Acquisition (Final Time Point):

-

At the end of the incubation period, carefully place the plate back on the microscope and capture images of the same wound areas as recorded at Time 0.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area of the wound at both the initial (0h) and final time points.

-

The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Wound Area at 0h - Wound Area at Final Timepoint) / Wound Area at 0h ] x 100

-

Compare the percentage of wound closure between the vehicle-treated control and the this compound-treated groups to determine the inhibitory effect of the compound.

-

Important Considerations:

-